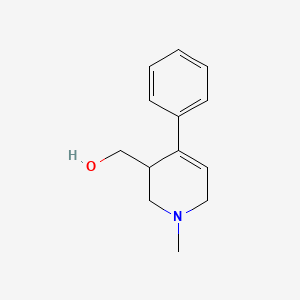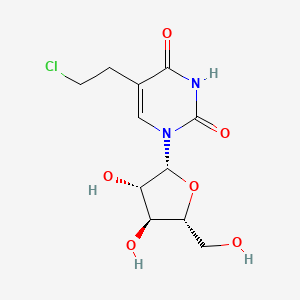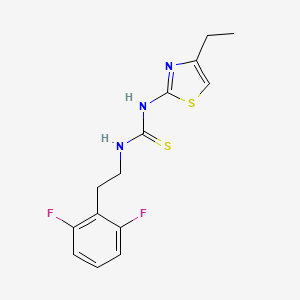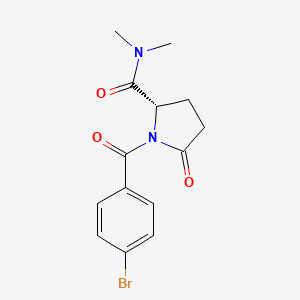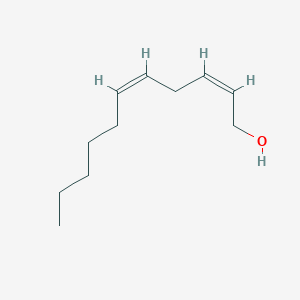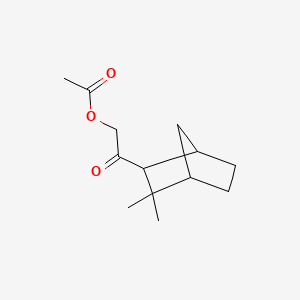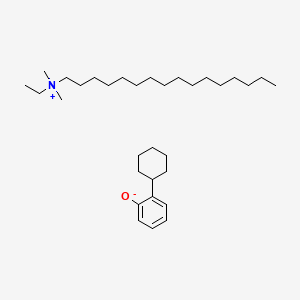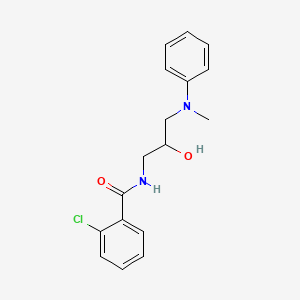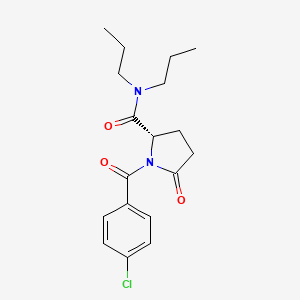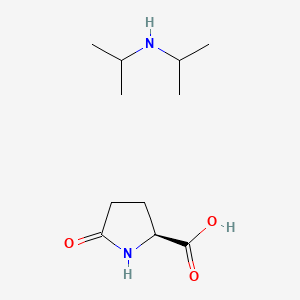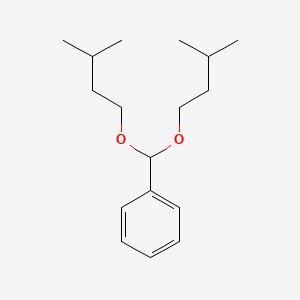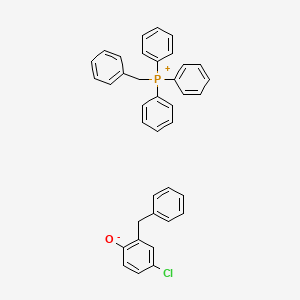
2-benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium is a chemical compound with the molecular formula C13H10ClO It is known for its unique structure, which includes a benzyl group and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-chlorophenolate typically involves the reaction of 2-benzyl-4-chlorophenol with a suitable base to form the phenolate ion. This reaction can be carried out under mild conditions, often using solvents such as ethanol or methanol. The reaction is usually conducted at room temperature, and the product can be isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-benzyl-4-chlorophenolate may involve more scalable methods, such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chlorophenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorophenol moiety to a phenol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Benzyl-4-chlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-benzyl-4-chlorophenolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-chlorophenol: A closely related compound with similar chemical properties.
4-Chlorophenol: Another related compound, but without the benzyl group.
Benzyl(triphenyl)phosphanium: A compound with a different functional group but similar structural features.
Uniqueness
2-Benzyl-4-chlorophenolate stands out due to its unique combination of a benzyl group and a chlorophenol moiety.
Properties
CAS No. |
94231-11-5 |
|---|---|
Molecular Formula |
C38H32ClOP |
Molecular Weight |
571.1 g/mol |
IUPAC Name |
2-benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H22P.C13H11ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-20H,21H2;1-7,9,15H,8H2/q+1;/p-1 |
InChI Key |
OTGGOPQQHNLDQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


